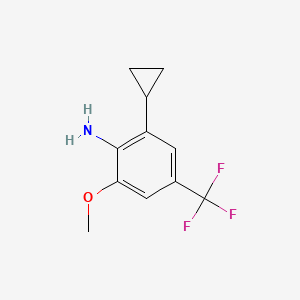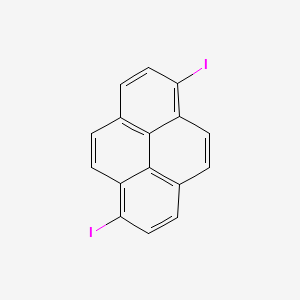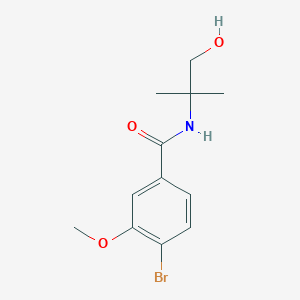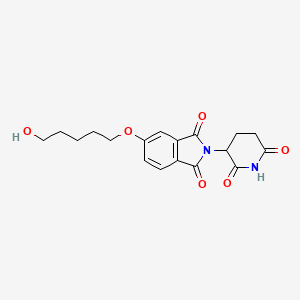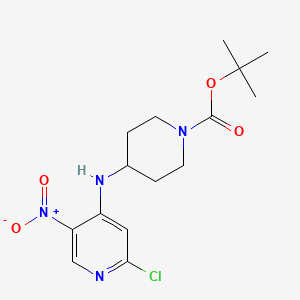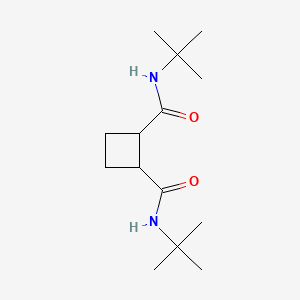
1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide is a chemical compound with the molecular formula C14H26N2O2 It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of a cyclobutane ring, which also bears two carboxamide groups
Vorbereitungsmethoden
The synthesis of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide typically involves the reaction of cyclobutane-1,2-dicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide involves its interaction with molecular targets through its functional groups. The carboxamide groups can form hydrogen bonds with biological molecules, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-N,2-N-Ditert-butylcyclobutane-1,2-dicarboxamide can be compared with similar compounds like:
Cyclobutane-1,2-dicarboxamide: Lacks the tert-butyl groups, resulting in different reactivity and applications.
N,N’-Di-tert-butylcyclohexane-1,2-dicarboxamide: Contains a cyclohexane ring instead of a cyclobutane ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
64011-95-6 |
|---|---|
Molekularformel |
C14H26N2O2 |
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)15-11(17)9-7-8-10(9)12(18)16-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
DJQZJNNGDJSXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1CCC1C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



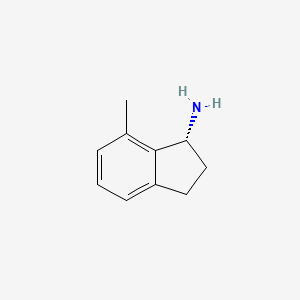
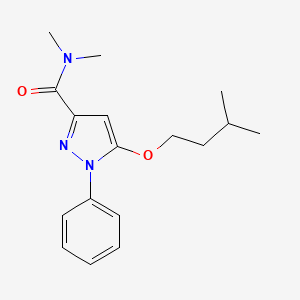
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)


